molecular formula C18H15FN2O B2946190 2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 478017-78-6

2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2946190
CAS No.: 478017-78-6
M. Wt: 294.329
InChI Key: LGICHIRRVQQJRB-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide is an α,β-unsaturated carbonyl compound characterized by a cyano group at the α-position, a 3-fluorophenyl substituent at the β-position, and an N-(1-phenylethyl)amide group. The fluorine atom and N-alkyl/aryl substituents likely influence its electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name

2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O/c1-13(15-7-3-2-4-8-15)21-18(22)16(12-20)10-14-6-5-9-17(19)11-14/h2-11,13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICHIRRVQQJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde, 1-phenylethylamine, and malononitrile.

    Condensation Reaction: The first step involves the condensation of 3-fluorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form 2-cyano-3-(3-fluorophenyl)acrylonitrile.

    Amidation: The resulting product is then subjected to an amidation reaction with 1-phenylethylamine under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted enamides.

Scientific Research Applications

2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes such as cyclooxygenase or kinases, leading to the suppression of inflammatory responses or cancer cell growth.

Comparison with Similar Compounds

Physicochemical and Functional Properties

  • Melting Points: Analogs with sulfamoylphenyl N-substituents (5b, 5c) exhibit high melting points (>280°C), likely due to hydrogen bonding and π-π stacking . The target compound’s N-(1-phenylethyl) group may disrupt such interactions, lowering its melting point.
  • Electronic Effects: The 3-fluorophenyl group in the target compound may induce stronger dipole interactions compared to methoxy or ethoxy groups in analogs .

Crystallographic and Intermolecular Interactions

Tools like Mercury CSD and SHELX () are critical for analyzing packing patterns and hydrogen bonding. For example:

  • Compounds with sulfamoyl groups (5b, 5c) form extensive hydrogen-bonded networks via -SO₂NH₂ moieties, stabilizing their crystal lattices .
  • The target compound’s N-(1-phenylethyl) group may favor hydrophobic interactions over hydrogen bonding, altering its solid-state morphology .

Biological Activity

2-Cyano-3-(3-fluorophenyl)-N-(1-phenylethyl)prop-2-enamide, identified by its CAS number 879153-35-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H15FN2OC_{18}H_{15}FN_2O. Its structure is characterized by a cyano group, a fluorophenyl moiety, and an amide linkage, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various biochemical pathways. Below are key findings regarding its pharmacological effects:

1. Antitumor Activity

Studies have shown that compounds similar to this compound possess antitumor properties. For instance, compounds in the same class have been documented to inhibit cell proliferation in various cancer cell lines.

2. Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes that are critical in metabolic pathways. Enzyme assays have demonstrated that related compounds can inhibit the activity of certain kinases and proteases involved in cancer progression.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Kinase Inhibition : By inhibiting kinases, the compound may disrupt signaling pathways that promote tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyObjectiveFindings
Study 1 Evaluate antitumor effectsDemonstrated significant inhibition of tumor growth in xenograft models.
Study 2 Assess enzyme inhibitionFound IC50 values indicating effective inhibition of target enzymes at low concentrations.
Study 3 Investigate antimicrobial activityShowed promising results against Gram-positive bacteria with minimal cytotoxicity to human cells.

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